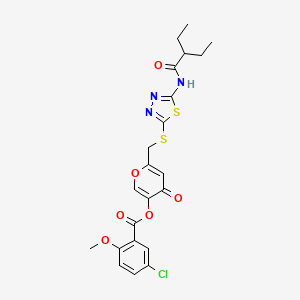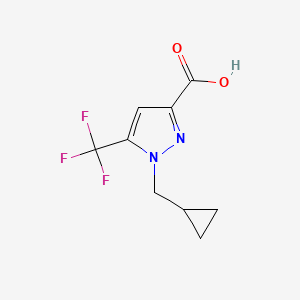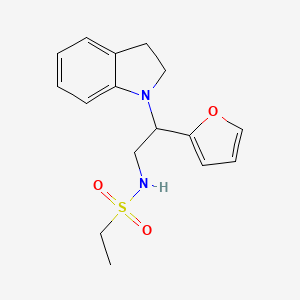![molecular formula C20H17ClN2O3S B2848395 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide CAS No. 333431-41-7](/img/structure/B2848395.png)
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is a chemical compound with the molecular formula C20H17ClN2O3S and a molecular weight of 400.89 g/mol . This compound is characterized by the presence of a chloro group, a sulfamoyl group, and a phenylbenzamide structure, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid, 2-methylbenzenesulfonamide, and aniline.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amide Formation: The acid chloride is then reacted with aniline in the presence of a base such as triethylamine (TEA) to form 4-chloro-N-phenylbenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound’s sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-N-phenylbenzamide: Lacks the sulfamoyl group, making it less versatile in certain reactions.
3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide: Lacks the chloro group, affecting its reactivity and applications.
4-chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid: Contains a carboxylic acid group instead of an amide, altering its chemical properties.
Uniqueness
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide is unique due to the presence of both the chloro and sulfamoyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and various research applications .
Eigenschaften
IUPAC Name |
4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-7-5-6-10-18(14)23-27(25,26)19-13-15(11-12-17(19)21)20(24)22-16-8-3-2-4-9-16/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDOHLBCACUBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)
![2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2848319.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848320.png)
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2848322.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2848324.png)
![9-methoxy-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2848327.png)
![6-Methyl-1,2-diazaspiro[4.5]decan-3-one](/img/structure/B2848328.png)
![N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2848330.png)



